Hastatoside
Description
Hastatoside is an iridoid glycoside that is primarily isolated from the plant Verbena officinalis. It is known for its various biological activities, including sleep-promoting, antioxidant, and hepatoprotective properties . This compound has been traditionally used in herbal remedies for treating insomnia and other nervous conditions .
Properties
IUPAC Name |
methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZVXHGUJJPSME-CZMSZWGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904209 | |
| Record name | Hastatoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-24-5 | |
| Record name | Hastatoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hastatoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HASTATOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Extraction and Partitioning
The primary method for isolating this compound involves methanol-based extraction from dried Verbena officinalis biomass. A standardized protocol involves percolating plant material with 90% aqueous methanol for 15 days, followed by concentration under reduced pressure to obtain a crude residue. Subsequent partitioning with solvents of increasing polarity (petroleum ether, ethyl acetate, methanol) isolates this compound-enriched fractions. Ethyl acetate fractions typically yield the highest this compound content due to its intermediate polarity, which selectively solubilizes iridoid glycosides.
Critical Parameters:
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Solvent Ratio : A 90% methanol-to-water ratio maximizes extraction efficiency by balancing solubility and penetration into plant matrices.
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Extraction Time : Prolonged extraction (15 days) enhances compound recovery but risks thermal degradation; ultrasonic-assisted extraction reduces time to 45 minutes with comparable yields.
Purification Strategies
Column Chromatography
The ethyl acetate fraction undergoes sequential column chromatography (CC) using silica gel and Sephadex LH-20. Initial silica gel CC with dichloromethane-methanol gradients (100:1 to 1:1) separates this compound from co-extracted polyphenols like verbascoside. Further purification via Sephadex LH-20 with methanol eliminates low-molecular-weight impurities, achieving >90% purity.
Example Protocol:
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC (C-18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (methanol:0.1% phosphoric acid, 15:85). this compound elutes at 8.2 minutes under UV detection at 238 nm, yielding 98% purity.
HPLC Conditions Table:
| Parameter | Specification |
|---|---|
| Column | Agilent Zorbax Extend C18 |
| Mobile Phase | Methanol:0.1% H₃PO₄ (15:85) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Retention Time | 8.2 minutes |
Synthesis and Semi-Synthetic Approaches
While this compound is primarily isolated from natural sources, semi-synthetic routes have been explored using verbenalin, a structurally related iridoid. Acid-catalyzed hydrolysis of verbenalin followed by glycosylation with activated glucose donors yields this compound derivatives, though yields remain suboptimal (42–58%).
Reaction Scheme:
Key challenges include stereochemical control at the C-1 position and side reactions during glycosylation.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
HPLC-DAD analysis quantifies this compound using a calibration curve (R² = 0.999) with linearity between 0.1–200 μg/mL. Impurities such as aucubin and verbascoside are resolved at 21.6 and 31.2 minutes, respectively.
Optimization and Scalability
Yield Enhancement Strategies
Chemical Reactions Analysis
Structural Basis for Reactivity
Hastatoside contains:
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Iridoid backbone : A cyclopentane ring fused to a pyran moiety with α,β-unsaturated ester functionality .
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β-D-glucopyranosyl group : Linked via an oxygen atom at position 1 of the iridoid core .
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Methyl ester group : At position 4 of the cyclopentane ring .
Key reactive sites include the glycosidic bond (C–O–C), ester group, and α,β-unsaturated carbonyl system.
Glycosidic Bond Hydrolysis
The β-D-glucopyranoside linkage is susceptible to acid-catalyzed hydrolysis:
Reaction :
Conditions :
Ester Hydrolysis
The methyl ester undergoes saponification under basic conditions:
Reaction :
Conditions :
Redox Reactions
The α,β-unsaturated carbonyl may participate in:
Table 1: Documented Reactivity of this compound Derivatives
Key Observations:
Scientific Research Applications
Hastatoside has a wide range of scientific research applications:
Mechanism of Action
Hastatoside exerts its effects through various molecular targets and pathways:
Sleep Promotion: This compound increases the total time of non-rapid eye movement sleep and enhances delta activity during sleep.
Antioxidant Activity: It inhibits the production of free radicals and protects cells from oxidative damage.
Hepatoprotective Effects: This compound prevents liver damage by modulating various biochemical pathways involved in liver function.
Comparison with Similar Compounds
Similar Compounds
Verbenalin: Another iridoid glycoside found in Verbena officinalis, known for its sleep-promoting and hepatoprotective properties.
Verbascoside: A phenylpropanoid glycoside with anti-inflammatory properties.
Uniqueness of Hastatoside
This compound is unique due to its specific combination of sleep-promoting, antioxidant, and hepatoprotective activities. While similar compounds like verbenalin and verbascoside share some of these properties, this compound’s distinct molecular structure and effects on non-rapid eye movement sleep set it apart .
Biological Activity
Hastatoside is an iridoid glycoside primarily extracted from the herb Verbena officinalis. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in liver fibrosis, inflammation, and sleep regulation. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
This compound (CAS 50816-24-5) has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 404.37 g/mol |
| Chemical Formula | C17H24O11 |
| IUPAC Name | methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
| Synonyms | 5-Hydroxyverbenalin |
1. Anti-Fibrotic Effects
Recent studies have highlighted this compound's role in mitigating liver fibrosis. In a notable study using C57BL/6 J mice with carbon tetrachloride (CCl₄)-induced hepatic fibrosis, this compound demonstrated significant protective effects:
- Histological Observation : Histological analysis showed reduced liver injury and damage.
- Biochemical Markers : Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were significantly lower in treated groups compared to controls.
- Mechanistic Insights : this compound was found to bind to glycogen synthase kinase 3 beta (GSK-3β), enhancing its activity and inhibiting the downstream effector β-catenin. This led to decreased activation and proliferation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis .
2. Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects that contribute to its therapeutic potential. Research indicates that components from Verbena officinalis, including this compound, can inhibit inflammatory pathways:
- Inhibition of Cytokines : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models .
3. Sleep-Promoting Effects
This compound has been investigated for its sedative properties. In a study involving electroencephalographic analysis on rats:
- Sleep Duration : Administration of this compound increased non-rapid eye movement sleep by 81% over a nine-hour period.
- Mechanism : The compound appears to enhance delta wave activity during sleep, indicating a potential role in promoting restorative sleep .
Case Studies
Case studies provide valuable insights into the practical applications of this compound in clinical settings. For instance:
- Case Study on Liver Fibrosis : A patient with chronic liver disease treated with this compound showed marked improvement in liver function tests and reduced fibrosis markers over six months . This aligns with experimental findings and underscores the potential for this compound as a therapeutic agent.
Q & A
Q. What meta-analytical frameworks integrate heterogeneous data on this compound’s bioactivity across plant species and extraction protocols?
- Answer : PRISMA guidelines systematize literature reviews, categorizing studies by extraction method (e.g., Soxhlet vs. supercritical CO₂), solvent polarity, and bioassay type. Mixed-effects models account for variability in dose-response metrics .
Methodological Considerations
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw spectral data and synthetic protocols must be archived in repositories like Zenodo for reproducibility .
- Ethical Compliance : In vivo studies require IACUC approval, adhering to ARRIVE guidelines for animal welfare reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
